1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde

Oxidative DNA damage Mutagenesis Biomarker validation

1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde, commonly referred to as 5-formyl-2′-deoxyuridine (5-fdU, FodU, or fdUrd), is a C5-formyl-modified pyrimidine 2′-deoxynucleoside with molecular formula C₁₀H₁₂N₂O₆ and molecular weight 256.21 g/mol. It is a major oxidative lesion derived from thymidine in DNA, formed via hydroxyl-radical-mediated oxidation of the thymine 5-methyl group upon exposure to ionizing radiation, Fenton-type reagents, or endogenous reactive oxygen species (ROS).

Molecular Formula C10H12N2O6
Molecular Weight 256.21 g/mol
CAS No. 4494-26-2
Cat. No. B1195723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
CAS4494-26-2
Synonyms2'-deoxy-5-formyluridine
5-FdU
5-formyl-2'-deoxyuridine
5-formyldeoxyuridine
Molecular FormulaC10H12N2O6
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O
InChIInChI=1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17)
InChIKeyMVORBLZUGBSUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde (5-Formyl-2′-deoxyuridine, CAS 4494-26-2): Product Overview and Scientific Identity


1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde, commonly referred to as 5-formyl-2′-deoxyuridine (5-fdU, FodU, or fdUrd), is a C5-formyl-modified pyrimidine 2′-deoxynucleoside with molecular formula C₁₀H₁₂N₂O₆ and molecular weight 256.21 g/mol [1]. It is a major oxidative lesion derived from thymidine in DNA, formed via hydroxyl-radical-mediated oxidation of the thymine 5-methyl group upon exposure to ionizing radiation, Fenton-type reagents, or endogenous reactive oxygen species (ROS). The compound is generated in yields comparable to those of the benchmark oxidative lesion 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) [2]. Unlike 8-oxodG, however, 5-fdU induces a distinct mutagenic spectrum dominated by A:T→G:C transitions, establishing it as a thymine-specific oxidative damage biomarker with unique biological consequences [2].

Why 5-Formyl-2′-deoxyuridine (CAS 4494-26-2) Cannot Be Replaced by Generic Oxidized Deoxyuridine Analogs


The family of C5-oxidized 2′-deoxyuridine congeners—5-hydroxymethyl-2′-deoxyuridine (HMdU), 5-hydroxy-2′-deoxyuridine, and 5-formyl-2′-deoxyuridine—are often co-generated during oxidative DNA damage and may appear functionally interchangeable. However, the formyl oxidation state confers unique and non-interchangeable biological activities. While 5-hydroxymethyl-2′-deoxyuridine does not induce HPRT mutations in mammalian cells, 5-formyl-2′-deoxyuridine is strongly mutagenic, being three orders of magnitude more potent than the free base 5-formyluracil at the HPRT locus [1]. Furthermore, the 5-formyl group is the decisive determinant for thymidylate synthetase inhibition, DNA-protein crosslinking via Schiff base formation with lysine residues in the RecA DNA-binding domain [2], and a unique role as a synergistic enhancer of adjacent lesion mutagenesis in tandem DNA damage contexts [3]. Substituting 5-formyl-2′-deoxyuridine with a hydroxymethyl analog not only eliminates mutagenic readout in cellular assays but also abrogates the specific chemical reactivity (aldehyde condensation) that enables its unique applications in proximity-dependent crosslinking and selective fluorescent derivatization [2].

Quantitative Differentiation Evidence for 5-Formyl-2′-deoxyuridine (CAS 4494-26-2) Versus Closest Analogs and In-Class Candidates


Mutagenic Activity of 5-Formyl-2′-deoxyuridine vs. 5-Hydroxymethyl-2′-deoxyuridine at the HPRT Locus in Mammalian Fibroblasts

In Chinese hamster fibroblast (CHF) cells, 5-formyl-2′-deoxyuridine (5-fodUrd) promoted mutagenicity at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus, being three orders of magnitude more potent than the free base 5-formyluracil (5-foU). Crucially, neither 5-hydroxymethyluracil (5-hmU) nor 5-(hydroxymethyl)-2′-deoxyuridine induced HPRT mutations under identical conditions [1]. This establishes a qualitative and quantitative functional separation between the formyl and hydroxymethyl oxidation states for mutagenicity readouts.

Oxidative DNA damage Mutagenesis Biomarker validation

Synergistic Enhancement of Adjacent 8-OxodGuo Mutagenesis: 5-Formyl-2′-deoxyuridine as a Tandem Lesion Partner

When 5-formyl-2′-deoxyuridine (5-fdU) is present as part of a tandem lesion with a 5′-adjacent 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-OxodGuo), replication bypass in HEK 293T cells yields G→T transversions attributable to 8-OxodGuo that increase >10-fold relative to isolated 8-OxodGuo [1]. Similarly, the mutation frequency of a 5′-Fapy•dG-5fdU tandem lesion increases 3-fold compared to isolated Fapy•dG, with the adjacent Fapy•dG also significantly increasing the mutation frequency of 5-fdU itself [1].

Tandem DNA lesions Replication bypass Genome instability

Thymidylate Synthetase Inhibitory Potency of 5-Formyl-2′-deoxyuridine 5′-Phosphate vs. Structural Derivatives

The 5′-phosphate of 5-formyl-2′-deoxyuridine (formyl 2b) inhibits thymidylate synthetase from Lactobacillus casei competitively with a Ki/Km ratio of 0.05. Under identical assay conditions, the corresponding oxime derivative (3b) exhibits a Ki/Km ratio of 0.5, and the dithiolane derivative (4b) yields a Ki/Km ratio of 0.2 [1]. Thus, the formyl compound is 10-fold more potent than the oxime and 4-fold more potent than the dithiolane as an in vitro thymidylate synthetase inhibitor.

Thymidylate synthetase inhibition Antiviral nucleosides Structure-activity relationship

LC-MS/MS Detection Sensitivity Improvement via Girard T Derivatization of 5-Formyl-2′-deoxyuridine

Underivatized 5-formyl-2′-deoxyuridine (FodU) suffers from relatively poor detection sensitivity by standard LC-MS/MS compared to other oxidative DNA base lesions such as 8-oxodG [1]. Derivatization of FodU with Girard reagent T forms a hydrazone conjugate bearing a precharged quaternary ammonium moiety, enabling quantification at a detection limit of 3–4 fmol on a linear ion-trap mass spectrometer. This represents an approximately 20-fold improvement over the direct analysis of the underivatized compound [1].

Analytical method development DNA adductomics Biomarker quantification

Base Substitution Spectrum Induced by 5-Formyl-2′-deoxyuridine vs. 8-OxodGuo in Escherichia coli

In Escherichia coli, 5-formyl-2′-deoxyuridine (5-fodUrd) supplied in the growth medium induces base substitutions at position 461 of the lacZ gene in the following rank order: A:T→G:C > G:C→A:T > G:C→T:A ≫ A:T→T:A > A:T→C:G, with no induction of G:C→C:G transversions observed [1]. This spectrum is fundamentally distinct from that of 8-oxodG, which predominantly induces G:C→T:A transversions [1]. The A:T→G:C dominance reflects mispairing of 5-formyluracil with guanine during replication—a property not shared by the hydroxymethyl analog.

Mutation spectrum DNA replication fidelity Lesion bypass

Antiviral and Cytostatic Potency of 5-Formyl-2′-deoxyuridine vs. Its Oxime Derivative Across Multiple Virus-Host Systems

5-Formyl-2′-deoxyuridine (fdUrd) inhibits proliferation of BHK 21/C13 cells with an IC₅₀ of 4×10⁻⁶ M and Ehrlich ascites tumour (EAT) cells with an IC₅₀ of 6×10⁻⁶ M, while reducing pseudorabies virus yield by approximately 1.5 log at identical concentrations and by >3 orders of magnitude at 1×10⁻⁴ M [1]. The oxime derivative (3a) is equally potent as the formyl compound against HSV-1, but is only one-fifth as active against HSV-2 and 100-fold less effective against vaccinia virus, with 25-fold reduced host cell toxicity [2]. The dithiolane derivative showed no appreciable antiviral or cytotoxic effect [2].

Antiviral nucleoside analogs HSV inhibitor Cytostatic agents

Best Research and Industrial Application Scenarios for 5-Formyl-2′-deoxyuridine (CAS 4494-26-2)


Oxidative DNA Damage Biomarker Quantification in Radiation Biology and Genotoxicity Testing

5-Formyl-2′-deoxyuridine serves as a thymine-specific oxidative lesion biomarker formed in yields comparable to 8-oxodG by ionizing radiation [1]. Its divergent A:T→G:C-dominated mutation spectrum complements 8-oxodG-based G:C→T:A measurements, enabling comprehensive oxidative DNA damage profiling. For quantitative analysis, the Girard T derivatization LC-MS/MS protocol achieves a detection limit of 3–4 fmol [2], making this the method of choice for low-abundance lesion quantification in cellular DNA from irradiated or oxidatively stressed samples.

Tandem and Clustered DNA Lesion Research in Genome Stability Studies

The unique property of 5-formyl-2′-deoxyuridine to synergistically amplify adjacent lesion mutagenicity—with G→T transversions from 5′-8-OxodGuo-5fdU tandems increasing >10-fold over isolated 8-OxodGuo, and Fapy•dG-5fdU tandem mutation frequency increasing 3-fold [1]—makes this compound essential for studying clustered DNA damage. It is particularly valuable in experiments modeling the biological consequences of high-LET radiation, where clustered lesions predominate over isolated damage.

Mechanistic Dissection of Base Excision Repair via DNA Glycosylase Substrate Specificity Assays

5-Formyl-2′-deoxyuridine is a validated substrate for E. coli AlkA (3-methyladenine DNA glycosylase II), with alkA gene induction reducing A:T→G:C mutation rates in response to fdU exposure [1]. This compound is therefore ideally suited for in vitro glycosylase activity assays, oligonucleotide-based repair kinetics studies, and AlkA/Mpg functional characterization. For laboratories studying mammalian alkyladenine DNA glycosylase (AAG/MPG) homologs, 5-fdU-containing oligonucleotides provide a defined substrate for comparative enzymology.

DNA-Protein Crosslinking and Chemical Biology Probe Development

The 5-formyl group of 5-formyl-2′-deoxyuridine undergoes site-specific Schiff base formation with lysine ε-amino groups in DNA-binding protein domains, as demonstrated by the first reported chemical cross-linking of 5-fdU-containing oligonucleotides with RecA-derived peptides [1]. This reactivity is unique among oxidized deoxyuridine analogs and enables proximity-dependent trapping of DNA-protein interactions. Applications include structural mapping of protein-DNA contacts, development of covalent DNA probes, and investigation of homologous recombination protein dynamics.

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